molecular formula C21H20BrNO2 B11963565 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide CAS No. 853330-67-3

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide

Cat. No.: B11963565
CAS No.: 853330-67-3
M. Wt: 398.3 g/mol
InChI Key: BBWAWWOFLMGUHM-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-phenylfuran to obtain 5-(4-bromophenyl)-2-furyl. This intermediate is then subjected to a coupling reaction with 2,6-dimethylaniline under appropriate conditions to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The bromophenyl and furan groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Phenyl-2-furyl)-N-(2,6-dimethylphenyl)propanamide: Lacks the bromine atom, leading to different reactivity and properties.

    3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide: Contains a chlorine atom instead of bromine, affecting its chemical behavior.

Uniqueness

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide is unique due to the presence of the bromine atom, which can participate in specific reactions and interactions that are not possible with other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

853330-67-3

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C21H20BrNO2/c1-14-4-3-5-15(2)21(14)23-20(24)13-11-18-10-12-19(25-18)16-6-8-17(22)9-7-16/h3-10,12H,11,13H2,1-2H3,(H,23,24)

InChI Key

BBWAWWOFLMGUHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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